(1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
CAS No.: 845866-69-5
Cat. No.: VC4128545
Molecular Formula: C12H15FN2
Molecular Weight: 206.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 845866-69-5 |
|---|---|
| Molecular Formula | C12H15FN2 |
| Molecular Weight | 206.26 g/mol |
| IUPAC Name | (1S,4S)-2-[(4-fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane |
| Standard InChI | InChI=1S/C12H15FN2/c13-10-3-1-9(2-4-10)7-15-8-11-5-12(15)6-14-11/h1-4,11-12,14H,5-8H2/t11-,12-/m0/s1 |
| Standard InChI Key | WOCPIKSQKAHVNP-RYUDHWBXSA-N |
| Isomeric SMILES | C1[C@H]2CN[C@@H]1CN2CC3=CC=C(C=C3)F |
| SMILES | C1C2CNC1CN2CC3=CC=C(C=C3)F |
| Canonical SMILES | C1C2CNC1CN2CC3=CC=C(C=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 2,5-diazabicyclo[2.2.1]heptane core, a seven-membered bicyclic system with two nitrogen atoms at positions 2 and 5. The (1S,4S) configuration ensures a specific spatial arrangement, critical for interactions with biological targets . The 4-fluorophenylmethyl group is attached to the N2 position, introducing aromaticity and electron-withdrawing characteristics that modulate solubility and binding affinity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅FN₂ | |
| Molecular Weight | 206.26 g/mol | |
| logP | 2.91 (predicted) | |
| Hydrogen Bond Acceptors | 2 | |
| Topological Polar Surface | 24.3 Ų |
The stereochemistry at C1 and C4 positions restricts rotational freedom, favoring a preorganized conformation that enhances binding to target proteins . X-ray crystallography of analogous diazabicycloheptane derivatives reveals a puckered boat conformation, with the fluorophenyl group occupying an axial position to minimize steric strain .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) data for the compound confirm its stereospecificity. The ¹H NMR spectrum exhibits distinct signals for the bicyclic protons (δ 3.2–4.1 ppm) and aromatic fluorophenyl protons (δ 7.0–7.3 ppm) . Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 207.1 [M+H]⁺, consistent with the molecular formula .
Synthesis and Derivative Development
Synthetic Routes
The synthesis typically involves constructing the diazabicyclo[2.2.1]heptane core followed by N-alkylation with 4-fluorobenzyl bromide. A reported pathway begins with (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane, which undergoes deprotection and subsequent alkylation .
Table 2: Key Intermediates and Reagents
| Intermediate | Role | Reference |
|---|---|---|
| (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane | Protecting group strategy | |
| 4-Fluorobenzyl bromide | Electrophilic alkylation agent | |
| Trifluoroacetic acid | Boc deprotection |
The Boc-protected intermediate (CAS 113451-59-5) is commercially available and serves as a chiral building block for asymmetric synthesis . Deprotection with trifluoroacetic acid yields the free amine, which reacts with 4-fluorobenzyl bromide under mild basic conditions to afford the target compound .
Challenges in Scale-Up
Despite its modular synthesis, scale-up faces hurdles such as low yields in the cyclization step (30–40%) and the need for chiral resolution to maintain enantiomeric excess . Recent advances in flow chemistry and enzymatic catalysis aim to address these limitations .
Pharmacological Applications
Neurological Disorders
The compound’s ability to act as a nicotinic acetylcholine receptor (nAChR) ligand underpins its potential in treating Alzheimer’s disease and schizophrenia. Preclinical studies demonstrate high affinity for α4β2 nAChR subtypes (Kᵢ = 8.2 nM), with minimal off-target activity at muscarinic receptors .
Anticancer Activity
Derivatives of this scaffold exhibit pro-apoptotic effects in cancer cells. In a 2017 study, a dithiocarbamate analogue induced caspase-3/7 activation in SK-Lu-1 lung cancer cells (IC₅₀ = 1.8 μM) without triggering necrosis, suggesting a safer therapeutic profile .
Table 3: Biological Activity Profile
| Assay | Result | Model System |
|---|---|---|
| α4β2 nAChR Binding | Kᵢ = 8.2 nM | Rat cortex |
| Antiproliferative Activity | IC₅₀ = 1.8 μM (SK-Lu-1) | In vitro |
| Metabolic Stability | t₁/₂ = 45 min (human liver microsomes) |
Mechanistic Insights
Receptor Interactions
Molecular docking simulations reveal that the fluorophenyl group occupies a hydrophobic pocket in the nAChR ligand-binding domain, while the protonated N5 forms a salt bridge with Glu189 . This dual interaction explains the compound’s subtype selectivity over α7 nAChR .
Apoptosis Induction
In cancer cells, the compound upregulates pro-apoptotic BAX and downregulates BCL-2, shifting the mitochondrial permeability balance. Caspase-9 activation confirms the intrinsic apoptosis pathway .
Comparative Analysis with Analogues
Hydrobromide Salt vs. Free Base
The hydrobromide salt (CAS 308103-49-3) exhibits improved aqueous solubility (12.4 mg/mL vs. 0.8 mg/mL for free base) but similar receptor affinity . This makes it preferable for parenteral formulations .
Fluorine Substitution Effects
Replacing the 4-fluorophenyl group with 2-fluorophenyl reduces α4β2 nAChR binding by 15-fold, underscoring the importance of para-substitution for optimal interactions .
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